![molecular formula C8H7BrN2S B1274742 4-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 76996-16-2](/img/structure/B1274742.png)
4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 76996-16-2. It has a molecular weight of 243.13 and its IUPAC name is 4-bromo-6-methyl-1,3-benzothiazol-2-amine .
Synthesis Analysis
The synthesis of 2-aminobenzothiazoles, which includes 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, can be achieved through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method yields 2-amino-substituted benzothiazoles in high to excellent yields and short reaction times under mild conditions .Molecular Structure Analysis
The linear formula of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine is C8 H7 Br N2 S . The InChI code is 1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
“4-Bromo-6-methyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C8H7BrN2S . It is used in the field of synthetic chemistry. The compound is a solid at room temperature and has a molecular weight of 243.13 .
Medicinal Chemistry
Benzothiazole, the core structure of “4-Bromo-6-methyl-1,3-benzothiazol-2-amine”, is a privileged scaffold in the field of medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .
Anti-bacterial Applications
Compounds containing the 2-substituted benzothiazole scaffold, like “4-Bromo-6-methyl-1,3-benzothiazol-2-amine”, have shown anti-bacterial properties .
Anti-fungal Applications
These compounds also exhibit anti-fungal activities , making them useful in the development of new anti-fungal drugs.
Anti-oxidant Applications
The 2-substituted benzothiazole compounds have demonstrated anti-oxidant properties , which can be beneficial in various health conditions related to oxidative stress.
Anti-proliferative Applications
These compounds have shown anti-proliferative effects , indicating their potential use in cancer treatment.
Anti-convulsant Applications
The 2-substituted benzothiazole compounds have been found to have anti-convulsant properties , suggesting their potential use in the treatment of epilepsy and other seizure disorders.
Anti-HIV Applications
These compounds have shown activity against HIV , indicating their potential use in the treatment of HIV/AIDS.
Safety and Hazards
Future Directions
Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their broad spectrum of biological activities . They are found in compounds involved in research aimed at evaluating new products that possess interesting biological activities like antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . This suggests that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine may have potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
76996-16-2 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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